Cas no 1361-49-5 (Taxin A)

Taxin A 化学的及び物理的性質
名前と識別子
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- Taxine A
- CHEMBL1983334
- C10619
- (.ALPHA. R,.BETA. S)-.BETA.-(DIMETHYLAMINO)-.ALPHA.-HYDROXY BENZENEPROPANOIC ACID (1S, 2R, 3E, 5S, 7S, 8S, 10R, 13S)-2,13-BIS(ACETYLOXY)-7,10-DIHYDROXY-8,12,15,15-TETRAMETHYL-9-OXOTRICYCLO(9.3.1.1 4,8)HEXADECA-3,11-DIEN-5-YL ESTER
- 1361-49-5
- [(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate
- DTXSID201098349
- NSC-674284
- Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))-
- CHEBI:9417
- NSC 674284
- Q27108385
- TAXIN A
- ORV5NB1NST
- TAXINE A, (-)-
- NSC674284
- BENZENEPROPANOIC ACID, .BETA.-(DIMETHYLAMINO)-.ALPHA.-HYDROXY-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-BIS(ACETYLOXY)-7,10-DIHYDROXY-8,12,15,15-TETRAMETHYL-9-OXOTRICYCLO(9.3.1.14,8)HEXADECA-3,11-DIEN-5-YL ESTER, (.ALPHA.R,.BETA.S)-
- TAXINE A [MI]
- UNII-ORV5NB1NST
- Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (alphaR,betaS)-
- Taxin A
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- インチ: InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1
- InChIKey: KOTXAHKUCAQPQA-MCBQMXOVSA-N
- ほほえんだ: CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O
計算された属性
- せいみつぶんしりょう: 641.31999670g/mol
- どういたいしつりょう: 641.31999670g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 11
- 重原子数: 46
- 回転可能化学結合数: 10
- 複雑さ: 1260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 160Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Taxin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T100083-2.5mg |
Taxine A |
1361-49-5 | 2.5mg |
1155.00 | 2021-07-18 | ||
TRC | T100083-5mg |
Taxine A |
1361-49-5 | 5mg |
2205.00 | 2021-07-18 | ||
TRC | T100083-1mg |
Taxine A |
1361-49-5 | 1mg |
525.00 | 2021-07-18 | ||
TRC | T100083-10mg |
Taxine A |
1361-49-5 | 10mg |
4200.00 | 2021-07-18 |
Taxin A 関連文献
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1. CCXCI.—Physiologically active constituents of the yew, taxus baccata. Part I. TaxineRobert Kenneth Callow,John Masson Gulland,Cyril Joseph Virden J. Chem. Soc. 1931 2138
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Elizabeth M. Heider,James K. Harper,David M. Grant Phys. Chem. Chem. Phys. 2007 9 6083
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Fumitaka Kudo,Akimasa Miyanaga,Tadashi Eguchi Nat. Prod. Rep. 2014 31 1056
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Giovanni Appendino Nat. Prod. Rep. 1995 12 349
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8. Obituary notices: John Young Buchanan, 1844–1925; Giacomo Luigi Ciamician, 1857–1922; Samuel Henry Davies, 1870–1925; William Henry Deering, 1848–1925; Francis Robert Japp, 1848–1925; Francis Jones, 1845–1925; Edmund Knecht, 1861–1925; William Robert Lang, 1870–1925; Frank George Pope, 1867–1925; Charles Etty Potter, 1880–1925; Robert Llewellyn Taylor, 1851–1925; Sir Edward Thorpe, 1845–1925Raffaello Nasini,Reginald Brown,Alfred Rée,W. Lash Miller,J. T. Hewitt,H. M. Dawson,Edmund Knecht J. Chem. Soc. 1926 129 993
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9. 575. Taxine. Part I. Isolation studies and the functional groups of O-cinnamoyltaxicin-IJ. N. Baxter,B. Lythgoe,B. Scales,R. M. Scrowston,S. Trippett J. Chem. Soc. 1962 2964
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10. Index pages
Taxin Aに関する追加情報
Taxine A: A Promising Compound in Biomedical Research
Taxine A is a natural alkaloid that has garnered significant attention in the field of biomedical research. Derived from plant sources, this compound has shown remarkable potential in various therapeutic applications. Recent studies have highlighted its efficacy in anticancer, antimicrobial, and anti-inflammatory activities, making it a valuable candidate for drug development.
The chemical structure of CAS NO 1361-49-5 (Taxine A) consists of a complex arrangement of nitrogen-containing rings. This structural complexity contributes to its diverse biological effects. Researchers have demonstrated that Taxine A exhibits potent cytotoxicity against various cancer cell lines, particularly in acute lymphoblastic leukemia and solid tumors.
One of the most exciting developments in Taxine A research is its ability to modulate cancer signaling pathways. Studies have shown that it can inhibit key enzymes such as topoisomerase and protease, thereby inducing apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes Taxine A a promising candidate for targeted cancer therapies.
In addition to its anticancer properties, Taxine A has shown antimicrobial activity against several drug-resistant bacteria and fungi. This is particularly significant in the context of the growing threat of antimicrobial resistance. Preclinical studies have demonstrated that Taxine A can effectively inhibit bacterial growth without harming host cells, suggesting its potential as a novel antibiotic.
Taxine A's anti-inflammatory properties are also noteworthy. By inhibiting NF-κB and caspase pathways, it has shown efficacy in reducing inflammation in various models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in molecular biology have further enhanced our understanding of Taxine A's mechanisms of action. Researchers are now exploring its potential to modulate the angiogenesis process, which is critical in cancer progression and metastasis. Initial findings suggest that Taxine A can inhibit the formation of new blood vessels, thereby starving tumors of their nutrient supply.
The clinical translation of Taxine A has been a focus of recent research. Several phase I and II trials have demonstrated its safety profile and efficacy in patients with refractory cancers. These studies have paved the way for further investigation into optimizing dosing regimens and identifying biomarkers that predict response.
Another promising direction is the exploration of Taxine A's synergistic effects with other chemotherapeutic agents. Preclinical studies have shown that combining Taxine A with existing drugs can enhance antitumor activity while reducing systemic toxicity. This approach holds potential for improving treatment outcomes in cancer patients.
Despite the encouraging progress, challenges remain in translating Taxine A into clinical practice. Issues such as bioavailability, metabolism, and toxicity need to be addressed through further research. Collaborative efforts between academia, industry, and regulatory agencies will be crucial in overcoming these hurdles.
In conclusion, Taxine A represents a significant advancement in the field of biomedical science. Its diverse biological activities, coupled with its promising preclinical and clinical results, position it as a leading candidate for future therapeutic applications. As research continues to unravel its mechanisms and optimize its delivery, Taxine A holds the potential to revolutionize the treatment of various diseases, including cancer and inflammatory disorders.
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